ASB-14

Catalog No.
S616186
CAS No.
216667-08-2
M.F
C22H46N2O4S
M. Wt
434.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASB-14

CAS Number

216667-08-2

Product Name

ASB-14

IUPAC Name

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate

Molecular Formula

C22H46N2O4S

Molecular Weight

434.7 g/mol

InChI

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28)

InChI Key

UTSXERRKRAEDOV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

amidosulfobetaine-14, ASB-14

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

ASB-14, also known as Amidosulfobetaine-14, is a zwitterionic detergent with the chemical formula 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate and a CAS number of 216667-08-2. This compound is primarily utilized in biochemistry for solubilizing proteins, particularly in two-dimensional gel electrophoresis. Its zwitterionic nature allows it to interact favorably with both hydrophilic and hydrophobic regions of proteins, making it effective for membrane protein extraction and analysis .

Primarily related to protein solubilization. As a zwitterionic detergent, it can disrupt hydrophobic interactions within proteins, facilitating their denaturation and solubilization in aqueous solutions. The compound's structure allows it to interact with lipid membranes, leading to the extraction of membrane proteins without denaturing them excessively. This property is crucial for maintaining the functionality of proteins during analysis .

ASB-14 exhibits significant biological activity as a surfactant. It is particularly effective in solubilizing proteins from biological samples, including those derived from human tissues. Studies have shown that ASB-14 can enhance the recovery of proteins for subsequent analysis using techniques such as two-dimensional gel electrophoresis. Its compatibility with various biological systems makes it a valuable tool in proteomics research .

  • Formation of the amidosulfobetaine structure: This involves the reaction of a myristoyl chloride with a dimethylaminopropyl amine to form the quaternary ammonium salt.
  • Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonate group, yielding ASB-14.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity suitable for biochemical applications .

ASB-14 has several applications in biochemical and molecular biology research:

  • Protein Solubilization: It is widely used for solubilizing membrane proteins for analysis.
  • Two-Dimensional Gel Electrophoresis: ASB-14 enhances protein recovery and resolution during electrophoresis.
  • Preparative Extraction: It is employed in preparative procedures to extract proteins from various biological matrices .

Interaction studies of ASB-14 have focused on its ability to solubilize proteins while preserving their functional conformations. Research indicates that ASB-14 can effectively interact with various protein structures, facilitating their study without significant loss of activity or structural integrity. Comparative studies suggest that ASB-14 may outperform other detergents in specific applications, particularly involving complex membrane proteins .

Several compounds share similarities with ASB-14 in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberTypeUnique Features
3-(N,N-Dimethylmyristylammonio)propane-1-sulfonate216667-08-2Zwitterionic detergentEffective for membrane protein extraction
CHAPS74559-55-2Zwitterionic detergentKnown for mild solubilization properties
Triton X-1009002-93-1Nonionic detergentStronger denaturing agent; less suitable for sensitive proteins
Sodium dodecyl sulfate151-21-3Anionic detergentStrong denaturant; not suitable for native protein studies

ASB-14 stands out due to its zwitterionic nature, which allows it to maintain protein functionality better than many nonionic or anionic detergents while still effectively solubilizing proteins .

Molecular Structure and Fundamental Properties

Amidosulfobetaine-14 possesses the molecular formula C₂₂H₄₆N₂O₄S with a molecular weight of 434.68 grams per mole. The compound's systematic chemical name is 3-[N,N-Dimethyl(3-myristoylaminopropyl)ammonio]propanesulfonate, reflecting its complex molecular architecture that incorporates a fourteen-carbon alkyl chain derived from myristic acid. The molecule features a zwitterionic head group containing both a quaternary ammonium cation and a sulfonate anion, connected to a myristoyl fatty acid chain through an amide linkage.

The compound's three-dimensional structure reveals a sophisticated amphiphilic design where the hydrophobic myristoyl tail provides membrane-interactive properties while the zwitterionic head group ensures compatibility with aqueous environments. The presence of the amide bond between the fatty acid chain and the propyl spacer distinguishes amidosulfobetaine-14 from simpler sulfobetaine detergents, contributing to its enhanced protein solubilization capabilities. Nuclear magnetic resonance studies have demonstrated that the polar head groups exhibit specific orientational preferences that facilitate intermolecular interactions, leading to the formation of stable micelles with unique structural characteristics.

Classification Within Detergent Families

Amidosulfobetaine-14 belongs to the zwitterionic detergent family, specifically classified as an amidosulfobetaine surfactant. This classification distinguishes it from other major detergent categories including anionic, cationic, and nonionic surfactants. The zwitterionic nature arises from the simultaneous presence of both positive and negative charges within the same molecule, resulting in a net neutral charge under physiological conditions. This unique charge distribution enables the compound to interact favorably with both hydrophobic membrane components and hydrophilic protein domains.

Within the broader context of membrane-active compounds, amidosulfobetaine-14 represents a medium-chain amidosulfobetaine surfactant, with the fourteen-carbon alkyl chain providing optimal balance between hydrophobic interactions and aqueous solubility. Comparative studies with related compounds such as amidosulfobetaine-16 have revealed that the specific chain length significantly influences micellization behavior, critical micelle concentration values, and protein solubilization efficiency. The compound's classification as a membrane-solubilizing detergent reflects its primary application in disrupting lipid bilayers and extracting membrane-associated proteins for analytical purposes.

PropertyValueReference
Molecular FormulaC₂₂H₄₆N₂O₄S
Molecular Weight434.68 g/mol
Chemical ClassZwitterionic Amidosulfobetaine
Alkyl Chain Length14 carbons (myristoyl)
Net ChargeNeutral (zwitterionic)

XLogP3

5.4

Wikipedia

ASB-14

Dates

Modify: 2024-04-14

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